molecular formula C19H19NO5S B7550321 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide

Cat. No. B7550321
M. Wt: 373.4 g/mol
InChI Key: WHZHGSJQWOBABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide, also known as DTTMA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiol-based compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide works by breaking disulfide bonds between cysteine residues in proteins. This process involves the transfer of electrons from the thiol group in 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide to the disulfide bond, resulting in the formation of two thiol groups. This reaction can be reversed by the addition of an oxidizing agent, such as hydrogen peroxide.
Biochemical and Physiological Effects:
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress by reducing reactive oxygen species, and to enhance insulin secretion in pancreatic beta cells. Additionally, 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide in lab experiments is its ability to effectively reduce disulfide bonds in proteins, which can aid in the study of protein structure and function. However, 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide can also be toxic to cells at high concentrations, and its reducing properties can interfere with certain biochemical assays.

Future Directions

There are several potential future directions for research involving 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide. One area of interest is its potential use as a therapeutic agent for diseases characterized by oxidative stress, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer effects, and to determine its potential as a chemotherapeutic agent.

Synthesis Methods

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide can be synthesized through a multistep process that involves the use of various reagents and catalysts. One common method involves the reaction of 2-bromoacetophenone with 3-methoxydibenzofuran in the presence of potassium carbonate and copper powder. This is followed by the reaction of the resulting product with thioacetic acid and sodium hydroxide to yield 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide.

Scientific Research Applications

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. One area of interest is its ability to act as a reducing agent for disulfide bonds in proteins. This property makes it useful for studying the structure and function of proteins, as well as for the purification of recombinant proteins.

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-18-9-14-13-4-2-3-5-16(13)25-17(14)10-15(18)20-19(21)8-12-6-7-26(22,23)11-12/h2-5,9-10,12H,6-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZHGSJQWOBABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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